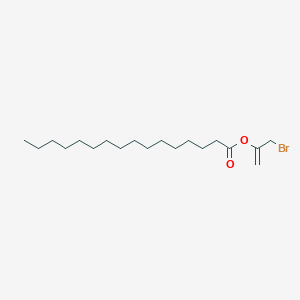
3-Bromoprop-1-EN-2-YL hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoprop-1-en-2-yl hexadecanoate is an organic compound with the molecular formula C₁₉H₃₅BrO₂ and a molecular weight of 375.384 g/mol . It is also known by its systematic name, hexadecanoic acid, 1-(bromomethyl)ethenyl ester . This compound is characterized by the presence of a bromine atom attached to a propene group, which is further esterified with hexadecanoic acid.
Métodos De Preparación
The synthesis of 3-Bromoprop-1-en-2-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-bromoprop-1-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction . Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the purity of the final product.
Análisis De Reacciones Químicas
3-Bromoprop-1-en-2-yl hexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HBr, HCl), and oxidizing agents (e.g., potassium permanganate, osmium tetroxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromoprop-1-en-2-yl hexadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromoprop-1-en-2-yl hexadecanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
3-Bromoprop-1-en-2-yl hexadecanoate can be compared with other similar compounds such as:
3-Bromoprop-1-en-2-yl benzene: Similar structure but with a benzene ring instead of a hexadecanoate group.
3-Bromoprop-1-en-2-yl adamantane: Contains an adamantane group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ester functional group and the long carbon chain of the hexadecanoate, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
88879-63-4 |
|---|---|
Fórmula molecular |
C19H35BrO2 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-bromoprop-1-en-2-yl hexadecanoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20/h2-17H2,1H3 |
Clave InChI |
NKSJBGCGSMVNOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


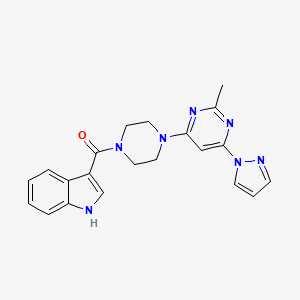
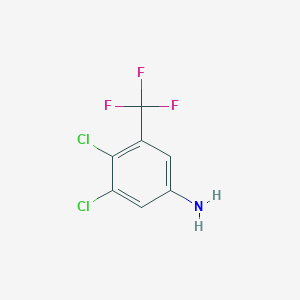
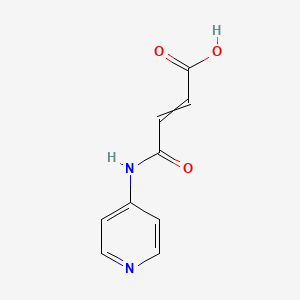
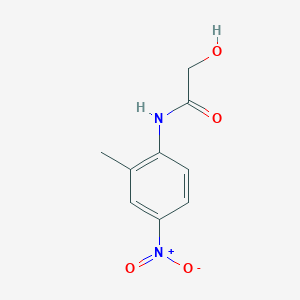
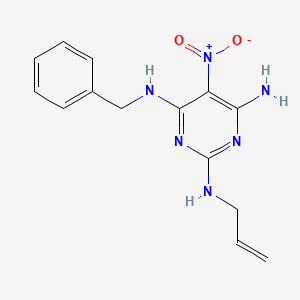
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)

![2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-1-(10H-phenothiazin-10-yl)-1-propanone](/img/structure/B14140821.png)
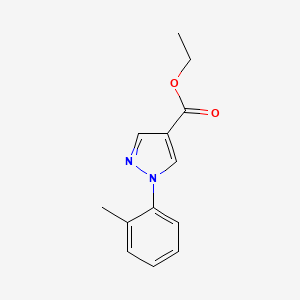
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
